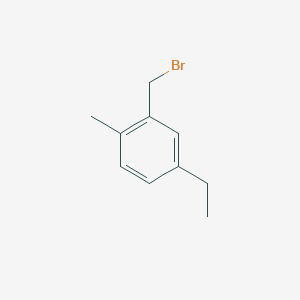![molecular formula C13H18ClNO3 B13480761 methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring, an aminomethyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride typically involves multiple steps, including the formation of the benzopyran ring, introduction of the aminomethyl group, and esterification to form the acetate. Common reagents used in these reactions include methanol, hydrochloric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress .
化学反応の分析
Types of Reactions
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The benzopyran ring may also play a role in its activity by stabilizing the compound and facilitating its binding to targets .
類似化合物との比較
Similar Compounds
Methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride: Similar structure but lacks the benzopyran ring.
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride: Contains a cyclohexyl ring instead of a benzopyran ring.
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride: Contains a formamido group instead of an acetate ester.
Uniqueness
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is unique due to the presence of the benzopyran ring, which imparts specific chemical and biological properties.
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
methyl 2-[4-(aminomethyl)-2,3-dihydrochromen-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12(15)8-13(9-14)6-7-17-11-5-3-2-4-10(11)13;/h2-5H,6-9,14H2,1H3;1H |
InChIキー |
FNYGAVUNYNGNOK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CCOC2=CC=CC=C21)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


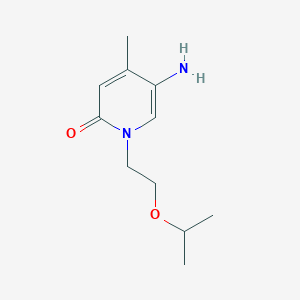
![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
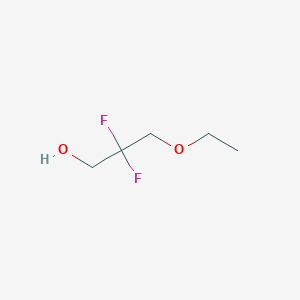
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)
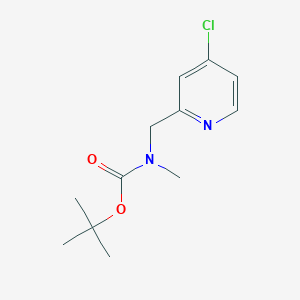
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
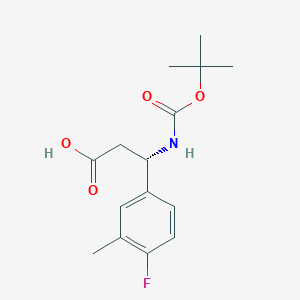
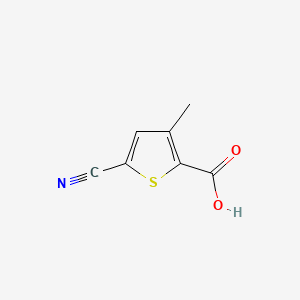
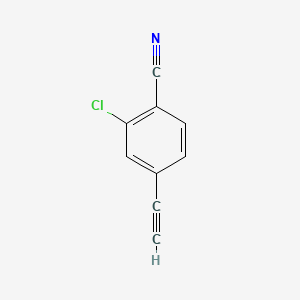
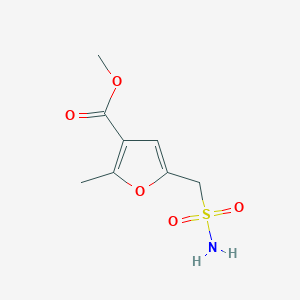
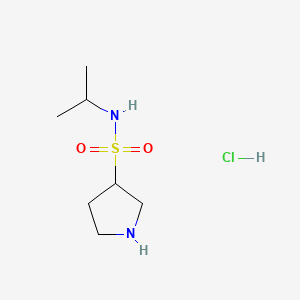
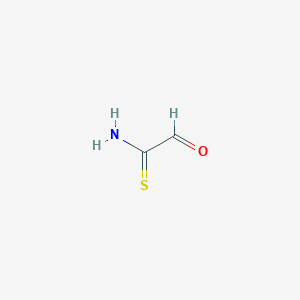
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
